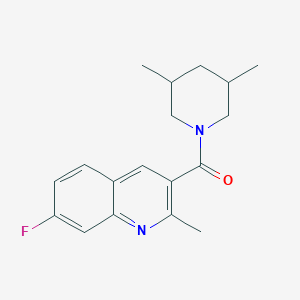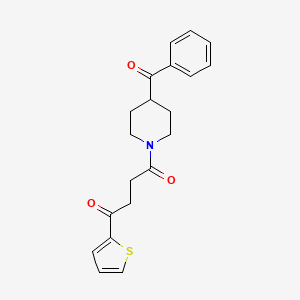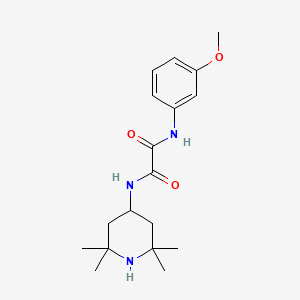![molecular formula C19H17F2N3O2 B7546452 2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, also known as "Compound X," is a promising compound in the field of medicinal chemistry. This compound has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
作用机制
The mechanism of action of Compound X involves the inhibition of various enzymes and signaling pathways. Compound X has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, Compound X can induce the expression of genes that promote apoptosis and inhibit cell proliferation. Compound X has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, Compound X can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. In vitro studies have shown that Compound X can induce apoptosis and inhibit cell proliferation in cancer cells. Compound X has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, Compound X has been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of Compound X is its potential in various scientific research applications. Compound X has shown promising results in cancer treatment, inflammation, and neurological disorders. Additionally, the synthesis of Compound X is a straightforward and efficient process. However, one of the limitations of Compound X is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for Compound X. One potential direction is to develop more potent analogs of Compound X that have improved solubility and pharmacokinetic properties. Another direction is to investigate the potential of Compound X in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of Compound X and its potential side effects.
Conclusion:
In conclusion, Compound X is a promising compound in the field of medicinal chemistry. Its potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders, makes it an attractive candidate for further investigation. The synthesis of Compound X is a straightforward and efficient process, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While Compound X has some limitations, such as its limited solubility in water, there are several future directions for its development and investigation.
合成方法
The synthesis of Compound X involves the reaction of 4-fluoroaniline with ethyl 2-amino-4-oxo-7-fluoroquinazoline-3-carboxylate to form an intermediate compound. This intermediate compound is then reacted with N-methylacetamide to yield Compound X. The synthesis of Compound X has been reported in various research articles, and it has been found to be a straightforward and efficient process.
科学研究应用
Compound X has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that Compound X can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Compound X has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, Compound X has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12(13-3-5-14(20)6-4-13)23(2)18(25)10-24-11-22-17-9-15(21)7-8-16(17)19(24)26/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJLSXBWTLJIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)



![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)